N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mechanism of Action
Target of Action
It is known that piperidine derivatives have been used in the design of drugs targeting more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Biochemical Analysis
Biochemical Properties
N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cyclooxygenases (COX-1 and COX-2), inhibiting their activity . This interaction is crucial as it can modulate inflammatory responses and pain perception. Additionally, the compound may interact with other proteins involved in signal transduction pathways, influencing cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its binding to cyclooxygenases results in the inhibition of their enzymatic activity, reducing the production of prostaglandins and other inflammatory mediators . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-11-10-17-8-5-12(6-9-17)16-14(18)13-4-2-3-7-15-13/h2-4,7,12H,5-6,8-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWCBHCHGGJPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.